MB-07811

Beschreibung

VK-2809 is under investigation in clinical trial NCT02927184 (Safety and Tolerability of VK2809 in Patients With Primary Hypercholesterolemia and Non-Alcoholic Fatty Liver Disease).

Structure

3D Structure

Eigenschaften

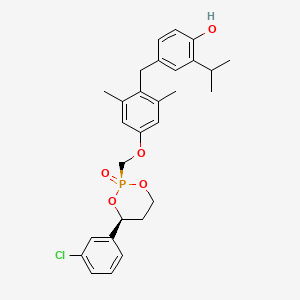

IUPAC Name |

4-[[4-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32ClO5P/c1-18(2)25-14-21(8-9-27(25)30)15-26-19(3)12-24(13-20(26)4)32-17-35(31)33-11-10-28(34-35)22-6-5-7-23(29)16-22/h5-9,12-14,16,18,28,30H,10-11,15,17H2,1-4H3/t28-,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGPZDRLTDGYSQ-JADSYQMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OC[P@@]3(=O)OCC[C@H](O3)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501005783 |

Source

|

| Record name | 4-(3-Chlorophenyl)-2-[(4-{[4-hydroxy-3-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)methyl]-1,3,2lambda~5~-dioxaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852948-13-1 |

Source

|

| Record name | MB 07811 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852948131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VK-2809 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(3-Chlorophenyl)-2-[(4-{[4-hydroxy-3-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)methyl]-1,3,2lambda~5~-dioxaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VK-2809 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z11398FNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MB-07811

For Researchers, Scientists, and Drug Development Professionals

Abstract

MB-07811, also known as VK-2809, is a novel, orally active, liver-targeted prodrug developed for the treatment of hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).[1][2][3] Its mechanism of action centers on the selective activation of the thyroid hormone receptor-β (TRβ) within hepatocytes.[3][4] This liver-centric action is achieved through the "HepDirect" prodrug technology, which facilitates preferential uptake and metabolic activation in the liver, thereby minimizing systemic exposure and associated side effects.[3][5][6] The active metabolite, MB07344, modulates the expression of genes involved in lipid metabolism, leading to significant reductions in plasma cholesterol and triglycerides.[1][7][8] Preclinical and early-phase clinical studies have demonstrated its potential to lower low-density lipoprotein (LDL) cholesterol, triglycerides, apolipoprotein B (apoB), and lipoprotein(a) (Lp(a)).[5]

Pharmacokinetics and Liver-Targeted Activation

This compound is a prodrug designed for selective delivery to the liver.[6][9] Following oral administration, it undergoes extensive first-pass hepatic extraction.[8][9] Within the liver, the cytochrome P450 3A (CYP3A) enzyme system metabolizes this compound into its pharmacologically active form, MB07344.[4][5][9] This active metabolite is a phosphonic acid derivative that is largely retained within the liver and rapidly eliminated in the bile, limiting its systemic distribution and potential for off-target effects.[7][8] This liver-targeting strategy is crucial for improving the therapeutic index compared to non-targeted thyroid hormone receptor agonists.[7][8]

Experimental Protocol: Pharmacokinetic Studies in Rats

To assess the liver specificity of this compound, pharmacokinetic studies were conducted in rats. The protocol involved the following key steps:

-

Animal Model: Sprague-Dawley rats were utilized for the study.

-

Drug Administration: A single oral dose of [14C]-labeled this compound was administered to the rats.

-

Sample Collection: Blood and liver tissue samples were collected at various time points post-administration.

-

Metabolite Analysis: The collected samples were processed and analyzed using High-Performance Liquid Chromatography (HPLC) to separate and quantify the levels of this compound and its active metabolite, MB07344.[7]

-

Tissue Distribution: Whole-body autoradiography was performed to visualize the distribution of the radiolabeled compound throughout the body, confirming its accumulation in the liver.[9]

-

Hepatic Extraction Ratio: To confirm the first-pass effect, this compound was administered via both the portal vein and the jugular vein, and the resulting systemic exposure levels were compared to calculate the hepatic extraction ratio.[9]

Molecular Mechanism of Action: Selective TRβ Agonism

The active metabolite of this compound, MB07344, is a potent and selective agonist of the thyroid hormone receptor-β (TRβ), a nuclear receptor highly expressed in the liver.[4][10] Thyroid hormone receptors exist as two major isoforms, TRα and TRβ, which are encoded by different genes and have distinct tissue distribution patterns.[10] TRα is predominantly expressed in the heart and bone, while TRβ is the major isoform in the liver.[10] The activation of hepatic TRβ is known to play a beneficial role in regulating lipid and cholesterol metabolism.[10] Conversely, activation of TRα is associated with undesirable side effects such as tachycardia and bone resorption.[4][5] The selectivity of MB07344 for TRβ over TRα is a key factor in its favorable safety profile.[4][7]

Upon binding to TRβ in the hepatocyte nucleus, MB07344 induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene transcription. A key downstream effect is the increased expression of the low-density lipoprotein receptor (LDLR) gene.[11] This leads to an enhanced clearance of LDL cholesterol from the bloodstream. Additionally, TRβ activation stimulates fatty acid oxidation in the liver, contributing to a reduction in hepatic steatosis and plasma triglycerides.[2][5]

Signaling Pathway of this compound

Caption: Metabolic activation and signaling pathway of this compound in the liver.

Quantitative Data Summary

The preclinical and clinical development of this compound has generated significant quantitative data supporting its mechanism of action and therapeutic potential.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (μM) | Reference |

| This compound | TRα1 | 12.5 ± 0.6 | [1] |

| This compound | TRβ1 | 14.6 ± 0.5 | [1] |

| MB-07344 | TRβ | 0.0022 | [4] |

Note: this compound has a low affinity for thyroid hormone receptors, consistent with its prodrug nature. The active metabolite, MB-07344, demonstrates high-affinity binding to the target TRβ receptor.[1][4]

Table 2: Preclinical Efficacy in Animal Models

| Animal Model | Treatment | Dosage | Effect | Reference |

| Cholesterol-Fed Rat (CFR) | This compound (Oral) | ED50 = 0.48 mg/kg | Reduction in plasma cholesterol levels | [2][12] |

| Diet-Induced Obese Mice | This compound (Oral) | 0.3-30 mg/kg for 14 days | Reduction in total plasma cholesterol and triglycerides (up to 40%) | [1] |

| Diet-Induced Obese Mice | This compound (Oral) | 10 mg/kg | Reversal of hepatic steatosis | [2] |

| Zucker Diabetic Fatty Rats | This compound (Oral) | 5 mg/kg per day | Reduction in hepatic steatosis and plasma cholesterol | [2] |

Table 3: Phase 1b Clinical Trial Results in Subjects with Mildly Elevated LDL Cholesterol

| Parameter | Placebo-Corrected Decrease | Reference |

| LDL Cholesterol | 15-41% | [5] |

| Triglycerides | > 30% | [5] |

| Apolipoprotein B (apoB) | 9-40% | [5] |

| Lipoprotein(a) (Lp(a)) | 28-56% | [5] |

Experimental Workflow Overview

The development and characterization of this compound followed a structured experimental workflow, from initial compound design to clinical evaluation.

Caption: High-level experimental workflow for the development of this compound.

Conclusion

The mechanism of action of this compound is a prime example of targeted drug delivery and selective receptor modulation. As a liver-targeted prodrug, it is converted to the potent TRβ agonist MB07344 specifically in hepatocytes. This localized activity leads to the modulation of genes involved in cholesterol and triglyceride metabolism, resulting in a beneficial lipid-lowering effect. The combination of liver targeting and TRβ selectivity provides a promising therapeutic window, minimizing the off-target effects that have hindered the development of previous generations of thyroid hormone mimetics. The quantitative data from both preclinical models and human clinical trials underscore its potential as a novel therapeutic agent for metabolic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Metabasis Therapeutics, Inc. Announces Initiation of a Clinical Trial for MB07811, Its Novel Product Candidate for the Treatment of Hyperlipidemia - BioSpace [biospace.com]

- 4. | BioWorld [bioworld.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Mb07811 | C28H32ClO5P | CID 15942005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Targeting thyroid hormone receptor-beta agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical pharmacokinetics of a HepDirect prodrug of a novel phosphonate-containing thyroid hormone receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thyroid hormone beta receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of a series of liver-selective phosphonic acid thyroid hormone receptor agonists and their prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

MB-07811: A Liver-Targeted Thyroid Hormone Receptor Beta Agonist for Hyperlipidemia

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

MB-07811 is a novel, orally bioavailable prodrug designed to selectively deliver the potent thyroid hormone receptor beta (TRβ) agonist, MB-07344, directly to the liver. This liver-targeting strategy, facilitated by the HepDirect® technology, aims to harness the beneficial lipid-lowering effects of TRβ activation while mitigating the potential for adverse effects in extrahepatic tissues, such as the heart and bone, which are associated with non-selective thyroid hormone receptor agonists. Preclinical studies have demonstrated the efficacy of this compound in reducing plasma cholesterol and triglycerides in various animal models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. While statins are the cornerstone of therapy, a significant number of patients do not achieve optimal lipid levels, necessitating the development of novel therapeutic agents. Thyroid hormone receptors (TRs) have long been recognized as attractive targets for lipid-lowering drugs due to their role in regulating lipid metabolism. However, the clinical utility of thyroid hormone mimetics has been hampered by their lack of tissue selectivity, leading to undesirable side effects.

This compound represents a next-generation approach to TRβ agonism. As a prodrug, it is systemically inactive and is converted to its active form, MB-07344, primarily in the liver by the cytochrome P450 3A (CYP3A) enzyme. This targeted activation leads to a high concentration of the active agonist in the liver, where it can effectively modulate genes involved in cholesterol and triglyceride metabolism, with minimal systemic exposure, thereby improving its therapeutic index.

Mechanism of Action

The liver-selective action of this compound is a two-step process involving its initial uptake by the liver and subsequent enzymatic conversion.

HepDirect® Prodrug Technology

This compound utilizes the HepDirect® prodrug technology, which is designed to target drugs to the liver. This technology imparts physicochemical properties to the molecule that favor its uptake by hepatocytes.

Hepatic Activation

Following oral administration and absorption, this compound undergoes extensive first-pass metabolism in the liver. The cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in hepatocytes, cleaves the prodrug moiety, releasing the active TRβ agonist, MB-07344.[1] The negatively charged nature of MB-07344 restricts its distribution to extrahepatic tissues and facilitates its biliary elimination.

Thyroid Hormone Receptor Beta (TRβ) Activation

Once formed in the hepatocytes, MB-07344 binds to and activates TRβ. TRs are nuclear receptors that, upon ligand binding, form heterodimers with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of TRβ in the liver leads to a cascade of events that result in the lowering of plasma cholesterol and triglycerides.

Preclinical Data

The preclinical development of this compound has involved a comprehensive evaluation of its binding affinity, in vivo efficacy, and pharmacokinetic profile.

Binding Affinity and Selectivity

The binding affinity of both the prodrug (this compound) and its active metabolite (MB-07344) to the thyroid hormone receptors alpha (TRα) and beta (TRβ) has been determined.

| Compound | Receptor | Ki (nM) | Selectivity (TRα/TRβ) |

| This compound (Prodrug) | TRα | 12,500 ± 600 | 0.86 |

| TRβ | 14,600 ± 500 | ||

| MB-07344 (Active Agonist) | TRα | 35.2 ± 1.05 | 16.2 |

| TRβ | 2.17 ± 0.41 |

Table 1: In vitro binding affinities of this compound and MB-07344 for thyroid hormone receptors.[2]

As shown in Table 1, the prodrug this compound has a very low affinity for both TRα and TRβ. In contrast, the active metabolite, MB-07344, exhibits high affinity for TRβ and a 16-fold selectivity over TRα.

In Vivo Efficacy

The lipid-lowering effects of this compound have been evaluated in various rodent models of hyperlipidemia.

| Animal Model | Treatment | Dose (mg/kg/day) | % Reduction in Total Plasma Cholesterol | % Reduction in Plasma Triglycerides |

| Cholesterol-Fed Rats | This compound | 0.4 (ED50) | 50 | Not Reported |

| Diet-Induced Obese Mice | This compound | 3 | ~30 | ~20 |

| 10 | ~50 | ~35 | ||

| 30 | ~60 | ~40 |

Table 2: In vivo efficacy of this compound in rodent models.[3][4][5]

In cholesterol-fed rats, this compound demonstrated potent cholesterol-lowering activity with an ED50 of 0.4 mg/kg.[5] In diet-induced obese mice, oral administration of this compound for 14 days resulted in a dose-dependent reduction in both total plasma cholesterol and triglycerides.[3][4]

Pharmacokinetics

Pharmacokinetic studies in rats have confirmed the liver-targeting properties of this compound.

| Parameter | Value |

| Oral Bioavailability | ~40% (rat) |

| Hepatic Extraction Ratio | >0.6 (rat) |

Table 3: Pharmacokinetic parameters of this compound in rats.[5][6]

The high hepatic extraction ratio indicates significant first-pass metabolism in the liver, a key feature of its liver-targeting mechanism.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Thyroid Hormone Receptor Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of test compounds for TRα and TRβ.

Methodology:

-

Receptor Preparation: Human TRα and TRβ ligand-binding domains are expressed and purified.

-

Radioligand: [125I]-T3 is used as the radioligand.

-

Assay Buffer: A suitable buffer containing Tris-HCl, EDTA, and dithiothreitol (B142953) is used.

-

Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (this compound or MB-07344) are incubated with the receptor protein.

-

Separation: Bound and free radioligand are separated using a filter binding assay. The mixture is passed through a nitrocellulose filter, which traps the receptor-ligand complex.

-

Detection: The radioactivity on the filter is quantified using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of this compound on plasma lipid levels in a model of diet-induced obesity and hyperlipidemia.

Methodology:

-

Animal Model: Male C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity and hyperlipidemia.

-

Drug Administration: this compound is formulated in a suitable vehicle and administered orally once daily for a specified period (e.g., 14 days). A vehicle control group is included.

-

Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period.

-

Lipid Analysis: Plasma levels of total cholesterol and triglycerides are measured using standard enzymatic colorimetric assays.

-

Data Analysis: The percentage change in lipid levels from baseline is calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and hepatic extraction of this compound.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration:

-

Intravenous (IV) Administration: A single dose of this compound is administered intravenously to one group of rats.

-

Oral (PO) Administration: A single oral dose of this compound is administered to another group of rats.

-

Intraportal Administration: To determine the hepatic extraction ratio, a single dose of this compound is administered directly into the portal vein of a third group of rats.

-

-

Blood Sampling: Serial blood samples are collected at various time points after drug administration.

-

Sample Analysis: Plasma concentrations of this compound and its active metabolite, MB-07344, are determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters, including area under the curve (AUC), are calculated. Oral bioavailability is calculated as (AUCPO / AUCIV) x (DoseIV / DosePO) x 100. The hepatic extraction ratio is calculated by comparing the AUC after intraportal administration to that after administration into a peripheral vein.

Visualizations

Signaling and Activation Pathway

Caption: Activation and signaling pathway of this compound in hepatocytes.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for the in vivo efficacy study of this compound.

Conclusion

This compound is a promising, liver-targeted TRβ agonist with the potential to be a novel therapeutic agent for the treatment of hyperlipidemia. Its innovative prodrug design allows for selective activation in the liver, thereby maximizing its lipid-lowering efficacy while minimizing the risk of off-target effects. The preclinical data strongly support its continued development, and the detailed experimental protocols provided herein offer a valuable resource for researchers in the field of metabolic diseases and drug discovery. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with hyperlipidemia.

References

- 1. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Concept Life Sciences [conceptlifesciences.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

HepDirect Prodrug Technology: A Technical Deep Dive into Liver-Targeted Delivery of MB-07811

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective delivery of therapeutic agents to the liver remains a significant challenge in drug development, crucial for enhancing efficacy while minimizing systemic toxicity. The HepDirect prodrug technology represents a novel and effective strategy to achieve liver-specific drug targeting. This technology utilizes the high concentration of cytochrome P450 enzymes, particularly CYP3A4, in hepatocytes to cleave a prodrug moiety, releasing the active pharmaceutical ingredient directly within the target organ. This whitepaper provides an in-depth technical guide to the application of HepDirect technology in the development of MB-07811 (also known as VK2809), a liver-targeted prodrug of the potent thyroid hormone receptor-β (THR-β) agonist, MB07344. By exploring the mechanism of action, preclinical data, and clinical trial results, we illustrate the potential of this platform to address metabolic disorders such as hyperlipidemia and non-alcoholic steatohepatitis (NASH).

The HepDirect Technology: A Liver-Centric Approach

Conventional drug delivery often results in systemic distribution, leading to off-target effects and a narrow therapeutic window. The HepDirect technology overcomes this limitation by designing prodrugs that are preferentially activated in the liver.[1] These low molecular weight prodrugs are designed to be stable in the bloodstream and other tissues but are rapidly metabolized upon reaching the liver.[1][2]

The core of the HepDirect technology lies in the design of a phosphate (B84403) or phosphonate (B1237965) prodrug that is a substrate for liver-specific cytochrome P450 enzymes.[1][2] Specifically, CYP3A4, which is highly expressed in hepatocytes, catalyzes an oxidative cleavage of the prodrug.[2][3][4] This enzymatic reaction releases the active drug, in this case, the THR-β agonist MB07344, and a byproduct. The byproduct, an aryl vinyl ketone, is rapidly conjugated by glutathione, a highly abundant antioxidant in hepatocytes, and is safely eliminated.[1][4] This targeted activation leads to a significantly higher concentration of the active drug in the liver compared to other tissues, thereby enhancing its therapeutic effect and improving its safety profile.[1]

Mechanism of Action of this compound

This compound is an orally active HepDirect prodrug of MB07344, a selective agonist for the thyroid hormone receptor-β (THR-β). THR-β is predominantly expressed in the liver and plays a crucial role in regulating lipid and cholesterol metabolism. Upon oral administration, this compound undergoes extensive first-pass metabolism in the liver, where it is converted by CYP3A4 to the active agonist, MB07344.

MB07344 then binds to and activates THR-β in hepatocytes. This activation leads to a cascade of beneficial metabolic effects, including:

-

Increased expression of the low-density lipoprotein (LDL) receptor: This enhances the clearance of LDL cholesterol (LDL-C) from the bloodstream.

-

Increased mitochondrial fatty acid oxidation: This helps to reduce the accumulation of fat in the liver (hepatic steatosis).

-

Favorable modulation of lipoprotein levels: This includes reductions in triglycerides and atherogenic proteins like apolipoprotein B (ApoB) and lipoprotein(a) [Lp(a)].

The liver-targeting nature of this compound is crucial for minimizing the potential side effects associated with systemic THR activation, such as those affecting the heart, bone, and thyroid hormone axis.

Preclinical Evidence of Liver-Targeting and Efficacy

The efficacy and liver-targeting properties of this compound have been demonstrated in various preclinical models.

In Vitro Studies

-

CYP3A4-Mediated Activation: In vitro studies using human liver microsomes have confirmed that CYP3A4 is the primary enzyme responsible for the conversion of this compound to its active form, MB07344. The activation by CYP3A4 was shown to be at least 20-fold higher than by other CYP3A isoforms like CYP3A5 or CYP3A7.[2]

In Vivo Animal Studies

Studies in diet-induced obese (DIO) mice have demonstrated the potent lipid-lowering effects of this compound. Oral administration of this compound for 14 days resulted in a dose-dependent reduction in total plasma cholesterol and triglycerides. At the highest doses, a 40% reduction in plasma triglycerides was observed.

Table 1: Effect of this compound on Plasma Lipids in Diet-Induced Obese Mice

| Dosage (mg/kg/day, oral) | Treatment Duration | Change in Total Plasma Cholesterol | Change in Plasma Triglycerides |

| 0.3 - 30 | 14 days | Dose-dependent reduction | Up to 40% reduction at highest doses |

Clinical Development of this compound (VK2809)

This compound, now known as VK2809, has undergone several clinical trials that have further validated its safety and efficacy in humans.

Phase 1b Clinical Trial in Hypercholesterolemic Subjects

A randomized, double-blind, placebo-controlled Phase 1b study evaluated the safety, tolerability, and pharmacokinetics of VK2809 in 56 subjects with elevated serum cholesterol. After 14 days of treatment, subjects showed statistically significant, placebo-adjusted reductions in LDL-C and triglycerides.

Table 2: Placebo-Adjusted Reductions in Lipids and Lipoproteins in a 14-Day Phase 1b Study

| VK2809 Dose | LDL-C Reduction | Triglyceride Reduction | Lipoprotein(a) Reduction | Apolipoprotein B Reduction |

| 5.0 mg | 15.2% (p=0.026) | 34.8% (p=0.052) | >30% (at doses >2.5 mg) | >30% (at doses >2.5 mg) |

| 20 mg | 41.2% (p<0.0001) | - | >30% (at doses >2.5 mg) | >30% (at doses >2.5 mg) |

| 40 mg | - | 78.6% (p=0.0001) | >30% (at doses >2.5 mg) | >30% (at doses >2.5 mg) |

The treatment was well-tolerated, with no serious adverse events reported.

Phase 2b VOYAGE Study in Patients with NASH and Fibrosis

The VOYAGE study was a 52-week, randomized, double-blind, placebo-controlled Phase 2b trial in patients with biopsy-confirmed non-alcoholic steatohepatitis (NASH) and fibrosis.[3][5][6] The primary endpoint was the change in liver fat content as measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF) at 12 weeks.

VK2809 met the primary endpoint, demonstrating statistically significant reductions in liver fat content compared to placebo.

Table 3: Reduction in Liver Fat Content in the Phase 2b VOYAGE Study (12 Weeks)

| Treatment Group | Median Relative Reduction in Liver Fat (MRI-PDFF) from Baseline |

| VK2809 (all doses except 1.0 mg daily) | Up to 57% |

| Placebo | - |

These reductions in liver fat were sustained or improved through 52 weeks.[3] Furthermore, a significant proportion of patients treated with VK2809 achieved resolution of NASH without worsening of fibrosis.[3]

Experimental Protocols

Diet-Induced Obese (DIO) Mouse Model

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet: Obesity is induced by feeding the mice a high-fat diet (e.g., 42% kcal from fat, 43% from carbohydrates, and 15% from protein) for a period of 15 weeks.[7] Control animals are fed a standard chow diet.

-

Drug Administration: this compound is administered orally once daily for the specified treatment duration (e.g., 14 days).

-

Outcome Measures: Body weight and food intake are monitored weekly.[7] At the end of the treatment period, blood samples are collected to measure plasma levels of total cholesterol, triglycerides, LDL-C, and HDL-C using standard enzymatic assays.

Phase 2b VOYAGE Clinical Trial Protocol

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[5][6][8]

-

Patient Population: Adults aged 18 to 75 with biopsy-confirmed NASH and fibrosis (stages F1 to F3).[5][6] A screening MRI-PDFF showing ≥ 8% liver fat fraction is also required.[5]

-

Intervention: Patients are randomized to receive one of several doses of VK2809 or placebo, administered orally, for 52 weeks.[5][6]

-

Primary Endpoint: The primary outcome is the change in liver fat content from baseline to week 12, as assessed by MRI-PDFF.

-

Secondary Endpoints: These include histologic changes assessed by liver biopsy at 52 weeks (resolution of NASH and improvement in fibrosis), changes in lipid profiles, and safety and tolerability assessments.

-

Liver Fat Quantification: MRI-PDFF is a non-invasive imaging technique that accurately quantifies the fraction of protons from triglycerides relative to the total proton density of water and fat in the liver.[9][10][11][12][13] This provides a highly reproducible and quantitative measure of hepatic steatosis.

Visualizing the Core Concepts

HepDirect Prodrug Activation Pathway

Caption: Liver-specific activation of the HepDirect prodrug this compound.

This compound Mechanism of Action in Hepatocytes

Caption: Downstream effects of THR-β activation by MB07344 in the liver.

VOYAGE Clinical Trial Workflow

Caption: High-level overview of the VOYAGE Phase 2b clinical trial design.

Conclusion

The HepDirect prodrug technology, as exemplified by the development of this compound, offers a compelling solution to the long-standing challenge of liver-specific drug delivery. By harnessing the metabolic machinery of hepatocytes, this approach concentrates the therapeutic action of the potent THR-β agonist MB07344 where it is most needed, leading to significant improvements in lipid profiles and reductions in hepatic steatosis, while mitigating the risk of systemic side effects. The robust preclinical and clinical data for this compound underscore the potential of the HepDirect platform to generate novel, effective, and safer therapies for a range of liver and metabolic diseases. This technology holds great promise for the future of targeted drug development.

References

- 1. Liver-targeted drug delivery using HepDirect prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Zacks Small Cap Research - VKTX: Phase2b Trial of VK2809 Underway… [scr.zacks.com]

- 7. Diet-induced obesity murine model [protocols.io]

- 8. tuftsmedicine.org [tuftsmedicine.org]

- 9. Quantification of Liver Fat with Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Noninvasive, Quantitative Assessment of Liver Fat by MRI‐PDFF as an Endpoint in NASH Trials [ouci.dntb.gov.ua]

- 11. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of MB-07811 (VK-2809)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MB-07811, also known as VK-2809, is a novel, orally available, liver-targeted prodrug of a potent thyroid hormone receptor-β (TRβ) agonist.[1][2][3] Developed by Metabasis Therapeutics, this compound was designed to selectively activate TRβ in the liver, thereby reducing serum cholesterol and triglycerides while avoiding the adverse effects associated with systemic thyroid hormone receptor activation.[2][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, presenting key data in a structured format and detailing experimental methodologies based on published literature.

Discovery and Rationale

The therapeutic potential of thyroid hormones in treating hyperlipidemia has long been recognized.[5] However, their clinical use is hampered by significant side effects, particularly cardiac toxicity, mediated by the TRα isoform.[6] The discovery that TRβ is the predominant isoform in the liver and is primarily responsible for regulating cholesterol and triglyceride metabolism provided a clear therapeutic strategy: the development of liver-targeted, TRβ-selective agonists.[5][6]

This compound emerged from a research program aimed at creating such a compound. The core innovation behind this compound is the "HepDirect" technology, a prodrug approach that ensures the compound is preferentially activated in the liver.[7][8] this compound itself has a low affinity for thyroid hormone receptors.[1] It is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to its active form, MB-07344, a highly potent and selective TRβ agonist.[8] This liver-specific conversion minimizes systemic exposure to the active drug, thereby improving its therapeutic index.[2]

Mechanism of Action and Signaling Pathway

This compound's therapeutic effects are mediated by its active metabolite, MB-07344. The signaling pathway is initiated by the oral administration of the prodrug, its absorption, and subsequent first-pass metabolism in the liver.

Signaling Pathway of this compound Activation and Action

Caption: Metabolic activation and signaling pathway of this compound in hepatocytes.

Synthesis of this compound

The synthesis of this compound is described in the publication by Boyer et al. in the Journal of Medicinal Chemistry (2008), 51, 7075-7093.[7] While the full, detailed experimental protocol from the paper is not available in the provided search results, the general approach involves the synthesis of the phosphonic acid TR agonist (MB-07344) and its subsequent conversion to the cyclic 1-(3-chlorophenyl)-1,3-propanyl prodrug (this compound).[7]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used in the preclinical evaluation of this compound, based on the available literature.

In Vitro Thyroid Hormone Receptor Binding Assay

This assay is used to determine the binding affinity of the compound to TRα and TRβ receptors.

-

Objective: To measure the Ki values of this compound and its active metabolite, MB-07344, for TRα and TRβ.

-

Methodology: A competitive binding assay is typically used.

-

Recombinant human TRα and TRβ ligand-binding domains are expressed and purified.

-

A constant concentration of a radiolabeled thyroid hormone (e.g., 125I-T3) is incubated with the receptor protein.

-

Increasing concentrations of the test compound (this compound or MB-07344) are added to compete with the radiolabeled ligand for binding to the receptor.

-

After incubation, the receptor-bound and free radioligand are separated. A common method is filter binding, where the reaction mixture is passed through a nitrocellulose filter that traps the protein-ligand complex.

-

The radioactivity on the filter is quantified using a gamma counter.

-

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Cholesterol-Fed Rat (CFR) Model

This animal model is used to evaluate the efficacy of lipid-lowering agents.

-

Objective: To determine the in vivo efficacy of this compound in reducing plasma cholesterol levels.

-

Methodology:

-

Male Sprague-Dawley rats are fed a diet supplemented with cholesterol and cholic acid to induce hypercholesterolemia.

-

After an acclimatization period, the animals are randomized into vehicle control and treatment groups.

-

This compound is formulated in a suitable vehicle (e.g., a solution with DMSO, PEG300, Tween-80, and saline) and administered orally once daily for a specified period (e.g., 14 days).[1]

-

Blood samples are collected at baseline and at the end of the treatment period for the analysis of total plasma cholesterol, LDL, and triglycerides.

-

The ED50 (the dose that produces 50% of the maximal effect) for cholesterol lowering can be calculated.

-

Pharmacokinetic Studies in Preclinical Species

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

-

Objective: To assess the liver-targeting properties and pharmacokinetic profile of this compound.

-

Methodology (based on Fujitaki et al., 2008): [8]

-

This compound is administered orally or intravenously to rats, dogs, and monkeys.

-

Serial blood samples are collected at various time points post-dose.

-

Plasma concentrations of this compound and its active metabolite, MB-07344, are quantified using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability are calculated.

-

Tissue distribution studies may also be performed to confirm liver-specific accumulation of the active metabolite.

-

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its active metabolite.

Table 1: In Vitro Binding Affinity

| Compound | Receptor | Ki (μM) |

| This compound | TRα | 12.5 ± 0.6 |

| This compound | TRβ | 14.6 ± 0.5 |

| MB-07344 | TRβ | 0.0022 |

Data for this compound from MedChemExpress.[1] Data for MB-07344 from BioWorld.[2]

Table 2: In Vivo Efficacy in Cholesterol-Fed Rats

| Compound | Parameter | Value |

| This compound | ED50 (Cholesterol Lowering) | 0.4 mg/kg (p.o.) |

| This compound | Oral Bioavailability (Rat) | 40% |

Data from Boyer et al., 2008.[7]

Table 3: Phase 1b Clinical Trial Results (14-day, multiple-dose)

| Parameter | Placebo-Corrected Decrease |

| LDL Cholesterol | 15 - 41% |

| Triglycerides | > 30% |

| Apolipoprotein B (apoB) | 9 - 40% |

| Lipoprotein(a) (Lp(a)) | 28 - 56% |

Data from a press release by Metabasis Therapeutics.[8]

Conclusion

This compound (VK-2809) represents a significant advancement in the development of therapies for hyperlipidemia and non-alcoholic fatty liver disease. Its innovative liver-targeted prodrug design successfully achieves selective activation of TRβ in the liver, leading to potent reductions in atherogenic lipids with an improved safety profile over non-targeted thyroid hormone agonists. The preclinical and early clinical data demonstrate substantial efficacy in lowering LDL cholesterol, triglycerides, and other cardiovascular risk markers. The detailed methodologies and structured data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of metabolic diseases. Further clinical development of this compound will continue to elucidate its full therapeutic potential.

References

- 1. Synthesis and Biological Evaluation of a Series of Liver-Selective Phosphonic Acid Thyroid Hormone Receptor Agonists an… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. VK2809 - Wikipedia [en.wikipedia.org]

- 4. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vikingtherapeutics.com [vikingtherapeutics.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fiercebiotech.com [fiercebiotech.com]

MB-07811: A Liver-Targeted Approach to Cholesterol and Triglyceride Reduction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MB-07811 (also known as VK-2809) is a novel, orally active, liver-targeted prodrug of a potent thyroid hormone receptor-β (TRβ) agonist, MB07344.[1][2] Developed using the proprietary HepDirect® technology, this compound is engineered for selective activation within hepatocytes, thereby minimizing systemic exposure and avoiding the adverse effects associated with non-specific thyroid hormone receptor activation.[3][4] Preclinical and clinical studies have demonstrated the significant potential of this compound in reducing low-density lipoprotein cholesterol (LDL-C), triglycerides (TGs), and other atherogenic lipoproteins. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key efficacy data, detailed experimental protocols from pivotal studies, and visualizations of its core pathways.

Core Mechanism of Action: Liver-Targeted TRβ Agonism

This compound's therapeutic effect is centered on its selective activation of TRβ in the liver. This is achieved through a two-step mechanism involving the HepDirect® prodrug technology and the intrinsic selectivity of the active metabolite, MB07344, for the TRβ isoform.

The HepDirect® Prodrug Technology

This compound is designed to be biologically inert in its administered form. Upon oral ingestion and absorption, it undergoes first-pass metabolism in the liver.[3] Within hepatocytes, the cytochrome P450 3A4 (CYP3A4) enzyme system metabolizes this compound, cleaving the prodrug moiety to release the active drug, MB07344.[3] This liver-specific conversion ensures that high concentrations of the active compound are localized to the target organ, while systemic circulation of the active drug is minimized, thereby enhancing its therapeutic index.[3]

TRβ Signaling in Lipid Metabolism

The active metabolite, MB07344, is a potent agonist of the thyroid hormone receptor-β (TRβ), which is the predominant thyroid hormone receptor isoform in the liver.[5] Activation of hepatic TRβ initiates a cascade of transcriptional events that favorably modulate lipid metabolism. Key effects include:

-

Increased LDL-C Clearance: Upregulation of the low-density lipoprotein receptor (LDLR) gene, leading to enhanced clearance of LDL-C from the circulation.[6]

-

Enhanced Cholesterol Excretion: Stimulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids, promoting cholesterol excretion.

-

Reduced Triglyceride Synthesis: Downregulation of genes involved in de novo lipogenesis.

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial fatty acid β-oxidation.[3]

Efficacy Data

This compound has demonstrated robust lipid-lowering effects in both human clinical trials and various animal models.

Clinical Data

A Phase 1b clinical trial in subjects with mild hypercholesterolemia showed that this compound was well-tolerated and led to substantial, placebo-corrected reductions in key lipid parameters over a 14-day treatment period.[3]

| Parameter | Placebo-Corrected Decrease |

| LDL Cholesterol | 15-41% |

| Triglycerides | >30% |

| Apolipoprotein B (ApoB) | 9-40% |

| Lipoprotein(a) (Lp(a)) | 28-56% |

| Table 1: Summary of Phase 1b Clinical Trial Results.[3] |

Preclinical Data

Preclinical studies in various animal models have consistently shown the cholesterol and triglyceride-lowering effects of this compound.

| Animal Model | Key Findings |

| Diet-Induced Obese (DIO) Mice | Reduced total plasma cholesterol and triglycerides.[5] |

| Zucker Diabetic Fatty (ZDF) Rats | Reduced hepatic steatosis and plasma cholesterol.[7] |

| Cholesterol-Fed Rats | Reduced plasma cholesterol levels. |

| Rabbits, Dogs, and Monkeys | Additive cholesterol-lowering activity when combined with atorvastatin (B1662188).[8] |

| Table 2: Summary of Preclinical Efficacy Data. |

Experimental Protocols

The following are summaries of the methodologies employed in key preclinical studies of this compound.

Diet-Induced Obese (DIO) Mouse Study

-

Objective: To evaluate the effect of this compound on plasma cholesterol and triglycerides in a mouse model of diet-induced obesity.

-

Animal Model: Male C57BL/6 mice.

-

Diet: Mice were fed a high-fat diet (e.g., 60% kcal from fat) for a period of 12-14 weeks to induce obesity and dyslipidemia.[9][10]

-

Treatment: this compound was administered orally once daily for 14 days at various dose levels (e.g., 0.3-30 mg/kg).[5]

-

Sample Collection and Analysis: Blood samples were collected at baseline and at the end of the treatment period for the analysis of total plasma cholesterol and triglycerides using standard enzymatic assays.

-

Workflow:

Pharmacokinetic Studies in Rats, Dogs, and Monkeys

-

Objective: To characterize the pharmacokinetic profile of this compound and its active metabolite, MB07344, in multiple species.

-

Animal Models: Male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.[11][12]

-

Administration: A single oral or intravenous dose of this compound was administered.

-

Sample Collection: Serial blood samples were collected at predetermined time points post-dose. Plasma was separated for analysis.

-

Bioanalysis: Plasma concentrations of this compound and MB07344 were quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance.

Conclusion

This compound represents a promising, liver-targeted therapeutic agent for the management of dyslipidemia. Its unique mechanism of action, centered on the HepDirect® prodrug technology and selective TRβ agonism, allows for potent reduction of cholesterol and triglycerides while mitigating the risk of systemic side effects. The robust preclinical and clinical data gathered to date support its continued development as a novel treatment for patients with hyperlipidemia and related metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. THYROID HORMONE ANALOGUES FOR THE TREATMENT OF METABOLIC DISORDERS: NEW POTENTIAL FOR UNMET CLINICAL NEEDS? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mednexus.org [mednexus.org]

- 4. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 5. Frontiers | New avenues for regulation of lipid metabolism by thyroid hormones and analogs [frontiersin.org]

- 6. Therapeutic effects of gypenosides on hypercholesterolemia and it protective effect on liver injury [jcpu.cpu.edu.cn]

- 7. Reduction of hepatic steatosis in rats and mice after treatment with a liver-targeted thyroid hormone receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thyroid hormone beta receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cytokinetics.com [cytokinetics.com]

The Pharmacodynamics of MB-07811: A Liver-Targeted TRβ Agonist for Hyperlipidemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MB-07811, also known as VK-2809, is a novel, orally active, liver-targeted prodrug of a potent thyroid hormone receptor-β (TRβ) selective agonist, MB07344.[1][2] Developed to address hyperlipidemia, this compound leverages a HepDirect® prodrug technology to achieve liver-specific delivery, thereby minimizing the potential for adverse effects associated with systemic thyroid hormone receptor activation.[3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, key experimental findings, and the underlying signaling pathways.

Mechanism of Action

This compound is designed for selective activation within the liver. Following oral administration, it undergoes extensive first-pass metabolism in the liver, where it is converted by cytochrome P450 3A (CYP3A) into its active form, MB07344.[4] MB07344 is a potent and selective agonist of the thyroid hormone receptor-β (TRβ), a nuclear receptor predominantly expressed in the liver.[5]

Activation of hepatic TRβ by MB07344 initiates a cascade of events that lead to a significant reduction in plasma lipids. The primary mechanisms include:

-

Upregulation of LDL Receptor Expression: TRβ activation increases the transcription of the low-density lipoprotein receptor (LDLR) gene, leading to a higher density of LDL receptors on the surface of hepatocytes. This enhances the clearance of LDL cholesterol from the bloodstream.

-

Stimulation of Cholesterol to Bile Acid Conversion: TRβ agonism induces the expression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. This promotes the excretion of cholesterol from the body.[3]

-

Modulation of Fatty Acid Metabolism: TRβ activation also influences fatty acid metabolism by accelerating hepatic fatty acid oxidation, contributing to a reduction in liver fat (hepatic steatosis).[5]

The liver-targeting strategy is crucial for the safety profile of this compound. By confining the activation of thyroid hormone receptors to the liver, the risk of undesirable effects in other tissues, such as the heart (mediated by TRα), is significantly reduced.[3]

Data Presentation

The following tables summarize the key quantitative pharmacodynamic data for this compound from preclinical and clinical studies.

Table 1: Preclinical In Vivo Efficacy of this compound

| Animal Model | Dosage | Key Findings | Reference |

| Cholesterol-Fed Rat | 0.4 mg/kg (p.o.) | ED₅₀ for lipid-lowering activity | [1] |

| Diet-Induced Obese Mice | 0.3-30 mg/kg (p.o. daily for 14 days) | Reduced total plasma cholesterol and triglycerides (40% at highest doses) | [2] |

| Rabbits, Dogs, Monkeys | Not specified | Additive cholesterol-lowering effect with atorvastatin | [4] |

Table 2: Phase 1b Clinical Trial Results in Subjects with Mild Hypercholesterolemia (14-day, multiple-dose)

| Parameter | Placebo-Corrected Decrease |

| LDL Cholesterol | 15-41% |

| Triglycerides | >30% |

| Apolipoprotein B (apoB) | 9-40% |

| Lipoprotein(a) (Lp(a)) | 28-56% |

Experimental Protocols

Due to limitations in accessing the full-text of the primary research articles, the following experimental protocols are generalized based on the available information.

In Vivo Animal Studies (General Protocol)

-

Animal Models: Male Sprague-Dawley rats, C57BL/6 mice, New Zealand White rabbits, Beagle dogs, and Cynomolgus monkeys were used in various studies. For diet-induced obesity models, animals were fed a high-fat diet for a specified period to induce hyperlipidemia and hepatic steatosis.

-

Drug Administration: this compound was typically administered orally (p.o.) via gavage, once daily for the duration of the study. Dosing vehicles commonly included solutions like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

-

Blood Sampling: Blood samples were collected at specified time points to measure plasma levels of total cholesterol, LDL, triglycerides, apoB, and Lp(a).

-

Tissue Analysis: At the end of the study, liver tissue was often collected for histological analysis to assess hepatic steatosis and for gene expression analysis of TRβ target genes.

-

Data Analysis: Statistical analysis was performed to compare the effects of this compound treatment with a vehicle control group.

Human Clinical Trials (Phase 1b)

-

Study Design: A randomized, double-blind, placebo-controlled, rising multiple-dose study.

-

Participants: Subjects with mild elevations in LDL cholesterol.

-

Intervention: Participants received a once-daily oral dose of this compound or a placebo for 14 days.

-

Assessments: Blood samples were collected to assess lipid profiles (LDL, triglycerides, apoB, Lp(a)). Safety and tolerability were monitored throughout the study, including cardiac function and liver enzyme levels.

Mandatory Visualization

Signaling Pathway of this compound in Hepatocytes

References

- 1. Thyroid hormone signaling promotes hepatic lipogenesis through the transcription factor ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TSH−SPP1/TRβ−TSH positive feedback loop mediates fat deposition of hepatocyte: Crosstalk between thyroid and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]

Potential Off-Target Effects of TRβ Agonists: A Technical Guide on MB-07811

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid hormone receptor β (TRβ) agonists are a promising class of therapeutics for metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). By selectively targeting TRβ, which is predominantly expressed in the liver, these agents aim to harness the beneficial metabolic effects of thyroid hormone while avoiding the adverse effects associated with the activation of TRα, which is more abundant in the heart and bone. MB-07811 (also known as VK2809) is a novel, liver-targeted prodrug of a potent TRβ-selective agonist, MB07344. This technical guide provides an in-depth analysis of the potential off-target effects of this compound, focusing on its mechanism of action, preclinical and clinical safety profile, and the experimental methodologies used for its evaluation.

Introduction: The Rationale for TRβ Selectivity

Thyroid hormones are critical regulators of metabolism, with their actions mediated by two main receptor isoforms, TRα and TRβ.[1] While both receptors contribute to the overall effects of thyroid hormone, they have distinct tissue distribution and physiological roles. TRα is highly expressed in the heart, bone, and central nervous system, where its activation can lead to undesirable effects such as tachycardia, arrhythmias, and bone loss.[1] In contrast, TRβ is the predominant isoform in the liver and is primarily responsible for the beneficial effects on lipid metabolism, including the lowering of low-density lipoprotein cholesterol (LDL-C) and triglycerides.[1]

The development of TRβ-selective agonists is therefore a key strategy to uncouple the desired metabolic benefits from the potential for adverse cardiac and skeletal effects. This compound was designed as a liver-targeted prodrug to further enhance its safety profile by concentrating the active compound, MB07344, in the liver and minimizing systemic exposure.

Mechanism of Action and Liver-Targeting Strategy of this compound

This compound is an orally bioavailable prodrug that is selectively activated in the liver. This liver-targeting is achieved through the action of the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in hepatocytes.[2]

Signaling Pathway of TRβ Activation

Upon activation by an agonist like MB07344, TRβ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to thyroid hormone response elements (TREs) in the promoter regions of target genes, modulating their transcription. In the context of lipid metabolism, this leads to an increase in the expression of genes involved in cholesterol clearance and fatty acid oxidation.

Experimental Workflow for Assessing Liver-Targeting

The liver-targeting efficiency of this compound can be assessed through a series of in vitro and in vivo experiments.

Quantitative Data on Receptor Selectivity and Potency

The selectivity of the active metabolite, MB07344, for TRβ over TRα is a critical determinant of its safety profile. This is typically assessed using in vitro binding and functional assays.

| Compound | Target | Assay Type | Value | Unit | Reference |

| MB07344 | TRβ | Radioligand Binding (Ki) | 2.2 | nM | [2] |

| MB07344 | TRα | Radioligand Binding (Ki) | - | - | - |

| MB07344 | TRβ vs. TRα | Selectivity | 16-fold | - | [2] |

Preclinical Safety and Toxicology

A comprehensive preclinical safety program is essential to identify potential off-target effects. For a TRβ agonist, particular attention is paid to the cardiovascular and skeletal systems.

In Vitro Off-Target Screening

A broad panel of in vitro assays is used to screen for unintended interactions with other receptors, ion channels, and enzymes.

| Assay Type | Target Class | Representative Targets | Purpose |

| Radioligand Binding | GPCRs, Nuclear Receptors | Adrenergic, Dopaminergic, etc. | Identify unintended receptor interactions. |

| Enzyme Inhibition | Kinases, Proteases, etc. | Various | Assess potential for off-target enzyme inhibition. |

| Ion Channel Patch Clamp | hERG, Nav1.5, Cav1.2 | Cardiac ion channels | Evaluate risk of cardiac arrhythmias. |

In Vivo Toxicology Studies

Repeat-dose toxicology studies in at least two species (one rodent, one non-rodent) are conducted to assess the overall safety profile and identify any target organ toxicity.

| Study Type | Species | Duration | Key Assessments |

| Repeat-Dose Toxicology | Rat, Monkey | Up to 26 weeks | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, histopathology. |

| Cardiovascular Safety | Telemetered Dog or Monkey | - | Continuous monitoring of ECG, blood pressure, and heart rate. |

| Bone Safety | Rodent | Long-term | Bone mineral density (DXA), bone turnover markers, histomorphometry. |

Clinical Safety Profile of this compound (VK2809)

Data from Phase 1 and Phase 2 clinical trials have provided valuable insights into the safety and tolerability of this compound in humans.

Phase 1b Study in Subjects with Mild Hypercholesterolemia

-

Findings: Generally well-tolerated. No apparent cardiac effects (heart rate, rhythm, blood pressure) compared to placebo.[2]

-

Potential Off-Target/On-Target Effects: Mild increases in liver enzymes and dose-related shifts in thyroid hormone levels were observed at higher doses.[2]

Phase 2b VOYAGE Study in Patients with NASH

-

Findings: The majority of treatment-related adverse events were mild or moderate and comparable to placebo. Gastrointestinal tolerability was excellent.[2]

-

Serious Adverse Events: One treatment-related serious adverse event was reported, which was a worsening of a pre-existing psychiatric disorder.

Experimental Protocols

Representative TRβ Radioligand Binding Assay

This protocol is a representative example and may not reflect the exact procedure used for MB07344.

Objective: To determine the binding affinity (Ki) of a test compound for the human TRβ.

Materials:

-

Human recombinant TRβ ligand-binding domain (LBD).

-

[125I]-T3 (triiodothyronine) as the radioligand.

-

Test compound (e.g., MB07344).

-

Binding buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM EDTA, 10% glycerol, 1 mM DTT).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Multi-well plates.

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a multi-well plate, add the test compound dilutions, a fixed concentration of [125I]-T3, and the TRβ LBD.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value determined from the competition binding curve.

Representative CYP3A4-Mediated Prodrug Activation Assay

Objective: To confirm the conversion of this compound to MB07344 by human CYP3A4.

Materials:

-

Human liver microsomes or recombinant human CYP3A4.

-

This compound.

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Acetonitrile for reaction quenching.

-

LC-MS/MS system for analysis.

Procedure:

-

Prepare a reaction mixture containing human liver microsomes or recombinant CYP3A4, incubation buffer, and this compound.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

-

Stop the reaction at each time point by adding ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence and quantity of MB07344 using a validated LC-MS/MS method.

Conclusion

This compound is a liver-targeted TRβ agonist with a promising safety profile, largely attributable to its selectivity for the TRβ isoform and its targeted delivery to the liver. While clinical data to date have shown good tolerability, the potential for off-target effects, particularly at higher doses, necessitates continued careful monitoring. The in-depth preclinical characterization, including comprehensive off-target screening and in vivo toxicology studies, is crucial for de-risking such compounds. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of the safety and selectivity of novel TRβ agonists, which will be critical for their successful development as therapeutics for metabolic diseases.

References

MB-07811: A Technical Overview of a Liver-Targeted Thyroid Hormone Receptor-β Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB-07811, also known as VK-2809, is a novel, orally active small molecule that has been investigated for its potential in treating hypercholesterolemia and non-alcoholic fatty liver disease (NAFLD). It is a prodrug that is selectively activated in the liver to its active form, MB07344, a potent agonist of the thyroid hormone receptor-β (THR-β). This liver-targeting mechanism is designed to maximize therapeutic efficacy in reducing cholesterol and triglycerides while minimizing potential side effects associated with systemic thyroid hormone receptor activation.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is chemically described as 4-[[4-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol.[2] As a prodrug, it exhibits low affinity for thyroid hormone receptors.[1] Its active metabolite, MB07344, however, demonstrates high affinity and selectivity for THR-β.[3]

| Property | Value | Source |

| Synonyms | VK-2809 | [1][2] |

| Molecular Formula | C28H32ClO5P | [2] |

| Molecular Weight | 515.0 g/mol | [2] |

| IUPAC Name | 4-[[4-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol | [2] |

| SMILES | CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OC[P@@]3(=O)OCC--INVALID-LINK--C4=CC(=CC=C4)Cl | [2] |

| This compound TRβ Ki | 14.6 ± 0.5 μM | [1] |

| This compound TRα Ki | 12.5 ± 0.6 μM | [1] |

| MB07344 TRβ Ki | 2.2 nM | [3] |

| MB07344 Selectivity | 16-fold over TRα | [3] |

Mechanism of Action and Signaling Pathway

This compound is designed as a HepDirect prodrug, targeting the liver to exert its therapeutic effects.[1][2] Upon oral administration, it is absorbed and undergoes first-pass metabolism in the liver, where it is converted by cytochrome P450 3A (CYP3A) into its active form, MB07344.[4] MB07344 then acts as a selective agonist for the thyroid hormone receptor-β (THR-β), a nuclear receptor highly expressed in the liver.[4][5]

Activation of THR-β in hepatocytes leads to the regulation of genes involved in lipid metabolism. This includes increasing the expression of the low-density lipoprotein receptor (LDLR), which enhances the clearance of LDL cholesterol from the bloodstream.[6] Additionally, THR-β activation stimulates hepatic fatty acid oxidation, contributing to a reduction in liver fat and serum triglycerides.[4] The liver-specific action of this compound is intended to avoid the adverse effects associated with the activation of THR-α and systemic THR-β, such as cardiac effects and suppression of the thyroid hormone axis.[3]

Pharmacokinetics and Metabolism

Preclinical studies in rats, dogs, and monkeys have demonstrated the liver-targeting properties of this compound.[4] Following oral administration, this compound is efficiently converted to its active metabolite, MB07344, in the liver.

| Parameter | Species | Value | Source |

| Metabolizing Enzyme | Human, Rat, Dog, Monkey | Cytochrome P450 3A | [4] |

| Active Metabolite | - | MB07344 | [4] |

Efficacy Data

Preclinical Studies

In animal models, this compound has demonstrated significant reductions in plasma cholesterol and triglycerides. In diet-induced obese mice, oral administration of this compound for 14 days resulted in dose-dependent reductions in total plasma cholesterol and up to a 40% reduction in plasma triglycerides at the highest doses.[7] Studies in rabbits, dogs, and monkeys have shown that this compound, both as a monotherapy and in combination with atorvastatin (B1662188), leads to a greater decrease in total plasma cholesterol than either agent alone.[8]

| Animal Model | Treatment | Duration | Key Findings | Source |

| Diet-induced obese mice | This compound (0.3-30 mg/kg, oral, daily) | 14 days | Reduced total plasma cholesterol and triglycerides (up to 40%) | [7] |

| Rabbits, Dogs, Monkeys | This compound (oral) +/- Atorvastatin | - | Additive cholesterol-lowering effect with atorvastatin | [8] |

| Rats | This compound (doses up to 125x ED50) | - | No modification in heart rate, heart weight, or body weight | [3] |

Clinical Studies

This compound has undergone Phase 1 and Phase 2 clinical trials. In a 14-day Phase 1b trial in subjects with mild elevations in LDL cholesterol, this compound was well-tolerated and showed substantial placebo-corrected decreases in LDL (15-41%), triglycerides (>30%), apoB (9-40%), and Lp(a) (28-56%).[4] A Phase 2 study was designed to further assess the efficacy, safety, and tolerability of this compound in subjects with primary hypercholesterolemia over 12 weeks.[9]

| Clinical Trial Phase | Population | Duration | Key Findings | Source |

| Phase 1b | Mildly elevated LDL cholesterol | 14 days | LDL reduction: 15-41%Triglyceride reduction: >30%ApoB reduction: 9-40%Lp(a) reduction: 28-56% | [4] |

Experimental Protocols

In Vitro Metabolism Assay

Objective: To determine the metabolic stability and conversion of this compound to its active metabolite in liver microsomes.

Methodology:

-

Incubation: Incubate this compound (typically at a concentration of 1 µM) with pooled human liver microsomes (e.g., 0.5 mg protein/mL) at 37°C.

-

Cofactor: The reaction is initiated by the addition of NADPH (1 mM). A control incubation without NADPH is run in parallel.

-

Time Points: Aliquots of the reaction mixture are taken at multiple time points (e.g., 0, 10, 20, 30, and 60 minutes).

-

Quenching: The reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound (this compound) and the formation of the metabolite (MB07344).

-

Data Calculation: The percentage of the remaining parent compound at each time point is calculated relative to the 0-minute sample. The in vitro intrinsic clearance (CLint) can be calculated from the elimination rate constant.

In Vivo Efficacy Study in Mice

Objective: To evaluate the effect of this compound on plasma lipid levels in a diet-induced obesity mouse model.

Methodology:

-

Animal Model: Use mice fed a high-fat diet to induce obesity and hyperlipidemia.

-

Acclimatization: Allow the animals to acclimatize to the housing conditions.

-

Dosing: Administer this compound orally, once daily, at various doses (e.g., 0.3, 1, 3, 10, 30 mg/kg) for a specified period (e.g., 14 days). A vehicle control group receives the formulation without the drug.

-

Sample Collection: Collect blood samples from the mice at baseline and at the end of the treatment period.

-

Lipid Analysis: Analyze the plasma samples for total cholesterol and triglyceride levels using standard biochemical assays.

-

Statistical Analysis: Compare the lipid levels between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Therapeutic Rationale

The therapeutic strategy behind this compound is based on the selective activation of THR-β in the liver, which is known to play a key role in regulating lipid and cholesterol metabolism. By targeting the liver, this compound aims to provide the benefits of thyroid hormone action on lipids while avoiding the undesirable systemic effects.

Conclusion

This compound represents a promising, liver-targeted approach for the treatment of hyperlipidemia and related metabolic disorders. Its mechanism as a THR-β agonist, combined with its selective activation in the liver, has demonstrated significant efficacy in reducing cholesterol and triglycerides in both preclinical and early-stage clinical studies. The data suggest a favorable safety profile, positioning this compound as a potential new therapeutic option for patients with dyslipidemia. Further clinical development will be crucial to fully elucidate its long-term safety and efficacy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Common Tumor Suppressive Signaling of Thyroid Hormone Receptor Beta in Breast and Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Thyroid hormone receptor beta - Wikipedia [en.wikipedia.org]

- 6. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Thyroid hormone beta receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to MB-07811's Impact on Lipid Metabolism Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: MB-07811 (also known as VK-2809) is a novel, orally active, liver-targeted prodrug of a potent thyroid hormone receptor-β (THR-β) agonist, MB-07344.[1][2][3] This document elucidates the mechanism of action of this compound, its specific impact on lipid metabolism pathways, and its therapeutic potential for treating hyperlipidemia and related metabolic disorders.[4][5][6] By selectively activating THR-β in the liver, this compound effectively reduces serum cholesterol and triglycerides while avoiding the adverse effects associated with non-targeted thyroid hormone receptor activation in extrahepatic tissues like the heart, bone, and muscle.[2][3][4] This guide provides a comprehensive overview of the preclinical and clinical findings, detailed experimental protocols, and the signaling pathways involved.

Core Mechanism of Action

This compound is engineered as a HepDirect® prodrug, designed for targeted delivery to the liver.[4][6] Following oral administration, it undergoes first-pass hepatic extraction.[2][3] In the liver, it is metabolized by the cytochrome P450 3A (CYP3A) enzyme, which is predominantly expressed in hepatocytes, to its active form, the negatively charged agonist MB-07344.[2][4] This active metabolite, MB-07344, is a potent and selective agonist for the thyroid hormone receptor-β (THR-β), exhibiting a binding affinity (Ki) of 2.17 ± 0.03 nmol·L⁻¹ and a 15.8-fold selectivity for THR-β over THR-α.[7] The charged nature of MB-07344 limits its distribution to extrahepatic tissues and facilitates its rapid elimination in the bile, thereby enhancing its liver-specific therapeutic action and improving its safety profile.[2][3]

Signaling Pathway of this compound in Hepatocytes

Caption: Hepatic activation and signaling cascade of this compound.

Quantitative Data on Lipid Profile Modulation